methyl 5-cyano-6-(ethylsulfanyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate
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Overview
Description
Methyl 5-cyano-6-(ethylsulfanyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, an ethylsulfanyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-6-(ethylsulfanyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-6-(ethylsulfanyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 5-cyano-6-(ethylsulfanyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 5-cyano-6-(ethylsulfanyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide
- 5-Cyano-6-(hexylsulfanyl)-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide
Uniqueness
Methyl 5-cyano-6-(ethylsulfanyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure provides distinct chemical properties that can be leveraged in different research and industrial contexts, making it a valuable compound for further study and development.
Properties
CAS No. |
445383-98-2 |
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Molecular Formula |
C15H16N2O2S2 |
Molecular Weight |
320.4g/mol |
IUPAC Name |
methyl 5-cyano-6-ethylsulfanyl-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2S2/c1-4-20-14-10(8-16)13(11-6-5-7-21-11)12(9(2)17-14)15(18)19-3/h5-7,13,17H,4H2,1-3H3 |
InChI Key |
DDPGLULWBMIZAR-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CS2)C#N |
Canonical SMILES |
CCSC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CS2)C#N |
Origin of Product |
United States |
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